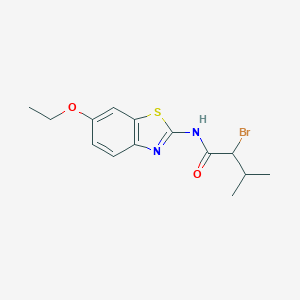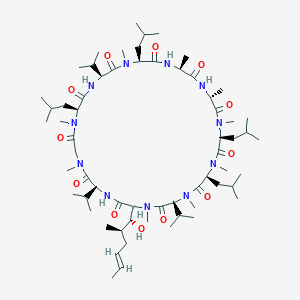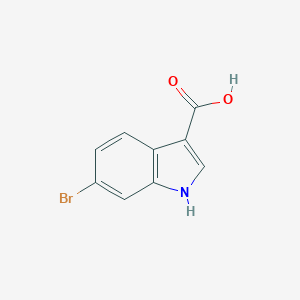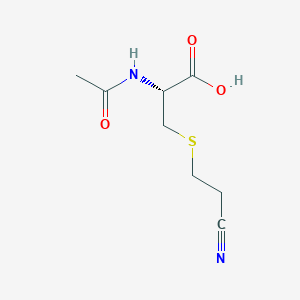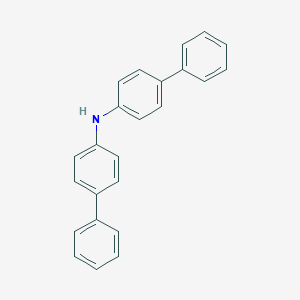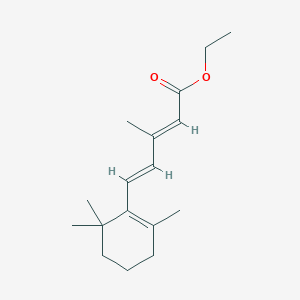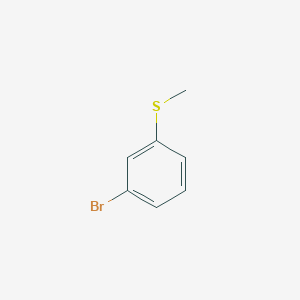
3-Bromothioanisole
Overview
Description
3-Bromothioanisole: is an organic compound with the molecular formula C7H7BrS . It is a derivative of thioanisole, where a bromine atom is substituted at the third position of the benzene ring. This compound is primarily used in the preparation of photoacids and other organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromothioanisole can be synthesized through various methods. One common method involves the reaction of 3-bromobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 3-bromofluorobenzene with dimethyl disulfide in the presence of a base such as potassium tert-butoxide . The reaction is conducted in a sealed tube at elevated temperatures (around 50°C) for several hours .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothioanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thioanisole derivative
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in solvents such as or .
Oxidation: Reagents like or in solvents like .
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran
Major Products:
Substitution: Formation of various substituted thioanisoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioanisole derivatives
Scientific Research Applications
3-Bromothioanisole has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including photoacids and other functionalized compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromothioanisole involves its ability to participate in various chemical reactions due to the presence of the bromine and sulfur atoms. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-Bromothioanisole: Similar structure but with the bromine atom at the second position.
4-Bromothioanisole: Similar structure but with the bromine atom at the fourth position.
3-Bromoanisole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: 3-Bromothioanisole is unique due to the specific positioning of the bromine atom at the third position and the presence of a sulfur atom. This combination of features allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFJZAKUPSUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187409 | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-73-2 | |
| Record name | 3-Bromothioanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


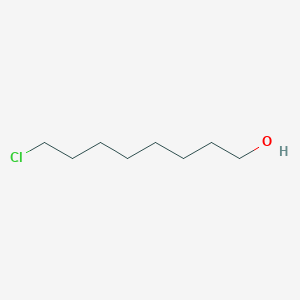

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)


